molecular formula C13H9N3O2 B6413667 6-Amino-3-(4-cyanophenyl)picolinic acid, 95% CAS No. 1258610-57-9

6-Amino-3-(4-cyanophenyl)picolinic acid, 95%

Cat. No. B6413667
CAS RN: 1258610-57-9
M. Wt: 239.23 g/mol
InChI Key: KVSQWHDGTPQYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(4-cyanophenyl)picolinic acid (6-APC) is an organic compound with a molecular formula of C9H7N3O2 and a molecular weight of 191.17 g/mol. It is a white, crystalline solid with a melting point of 144-145°C. 6-APC is a derivative of picolinic acid, which is an aromatic heterocyclic compound found naturally in plants and fungi. It is a versatile compound that has been used in many areas of scientific research and has been found to have a wide range of biological activities.

Scientific Research Applications

6-Amino-3-(4-cyanophenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including drug discovery, drug metabolism studies, and enzyme inhibition studies. It has been found to have a wide range of biological activities, including antifungal, anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been used as a fluorescent probe for the detection of biological molecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-cyanophenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds in the body. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 6-Amino-3-(4-cyanophenyl)picolinic acid, 95% has been found to inhibit the activity of other enzymes, such as glutathione S-transferase and UDP-glucuronosyltransferase.
Biochemical and Physiological Effects
6-Amino-3-(4-cyanophenyl)picolinic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 6-Amino-3-(4-cyanophenyl)picolinic acid, 95% has been found to inhibit the activity of other enzymes, such as glutathione S-transferase and UDP-glucuronosyltransferase. It has also been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

6-Amino-3-(4-cyanophenyl)picolinic acid, 95% has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. Additionally, it is a versatile compound, with a wide range of applications in scientific research.
However, there are some limitations to consider when using 6-Amino-3-(4-cyanophenyl)picolinic acid, 95% in laboratory experiments. For example, it is not water soluble, making it difficult to use in aqueous solutions. Additionally, it is unstable in the presence of light and heat, so it must be stored in a cool, dark place.

Future Directions

There are a number of potential future directions for research involving 6-Amino-3-(4-cyanophenyl)picolinic acid, 95%. For example, further research could be conducted to better understand the mechanism of action of 6-Amino-3-(4-cyanophenyl)picolinic acid, 95% and its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 6-Amino-3-(4-cyanophenyl)picolinic acid, 95% as a fluorescent probe for the detection of biological molecules, such as proteins and nucleic acids. Finally, research could be conducted to explore the potential of 6-Amino-3-(4-cyanophenyl)picolinic acid, 95% as an inhibitor of enzymes involved in drug metabolism.

Synthesis Methods

6-Amino-3-(4-cyanophenyl)picolinic acid, 95% can be synthesized by the reaction of 4-cyanophenol with picolinic acid in the presence of an acid catalyst at a temperature of 120-130°C. The reaction takes place in two steps: first, the 4-cyanophenol is converted to 4-cyano-2-hydroxybenzaldehyde, and then the 4-cyano-2-hydroxybenzaldehyde is converted to 6-Amino-3-(4-cyanophenyl)picolinic acid, 95%.

properties

IUPAC Name

6-amino-3-(4-cyanophenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c14-7-8-1-3-9(4-2-8)10-5-6-11(15)16-12(10)13(17)18/h1-6H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSQWHDGTPQYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(4-cyanophenyl)picolinic acid

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